(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide is a benzothiazole derivative characterized by a unique structural framework. The compound features a benzo[d]thiazole core fused with a sulfamoyl group at position 6, an allyl substituent at position 3, and a 2,5-dichlorobenzamide moiety. The sulfamoyl group (-SO₂NH₂) enhances solubility and hydrogen-bonding capacity, while the dichlorobenzamide moiety may contribute to lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
2,5-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h2-6,8-9H,1,7H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGSFFDCJZUZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a broader class of benzo[d]thiazole derivatives, which are known for their diverse biological properties, including antibacterial, antifungal, and anticancer effects. The unique structural features of this compound, including the thiazole ring and sulfonamide group, contribute to its reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The compound features:
- Thiazole ring : Known for its stability and potential biological activity.
- Allyl group : Enhances the lipophilicity and bioavailability of the compound.
- Sulfamoyl group : Associated with various pharmacological properties.
Antimicrobial Activity
The sulfonamide moiety in the compound is known for its antimicrobial properties. Compounds with similar structures have exhibited:
- Inhibition of Bacterial Growth : Effective against a range of gram-positive and gram-negative bacteria.
- Potential Applications : Could be explored as new antimicrobial agents in treating infections.
Case Studies
-
Study on Related Thiazole Compounds :
- A comparative study evaluated the biological activity of dichlorinated thiazole derivatives.
- Findings indicated that compounds with similar structural motifs exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
-
Synthesis and Biological Evaluation :
- Research involving the synthesis of related benzo[d]thiazole derivatives demonstrated their efficacy as multifunctional agents capable of acting as antioxidants and anti-inflammatory agents alongside anticancer properties.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[d]thiazole core distinguishes the target compound from thiadiazole derivatives (e.g., compounds 4g and 4h in ). This difference impacts electronic properties and binding interactions in biological systems .
Substituent Effects
- Sulfamoyl Group: The 6-sulfamoyl group in the target compound contrasts with the dimethylamino-acryloyl substituents in ’s thiadiazoles (e.g., 4g). Sulfamoyl groups are known to improve water solubility and mimic sulfonamide drugs, which are associated with antibacterial and diuretic activities .
- Compound 4h () features a 3-chlorophenyl group but lacks the dual chlorine substitution seen in the target compound, which may amplify hydrophobic interactions .
- Allyl Group : The 3-allyl substituent in the target compound increases steric bulk and lipophilicity relative to smaller alkyl or aryl groups in analogous structures (e.g., methyl or phenyl groups in ). This could influence pharmacokinetic properties such as membrane permeability .
Stereochemical Considerations
The Z-configuration of the imine bond in the target compound is a key differentiator. Stereochemistry in similar compounds (e.g., ’s thiadiazoles) is unspecified but likely impacts biological activity. For instance, Z-isomers often exhibit distinct spatial orientations that affect receptor docking compared to E-isomers.
Comparative Data Table
Research Implications and Limitations
However, the absence of direct biological or physicochemical data in the provided evidence limits conclusive comparisons. Further studies should prioritize synthesizing the compound and evaluating its activity against analogs like those in . Additionally, computational modeling could elucidate the impact of the Z-configuration and chlorine substitution on binding dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
